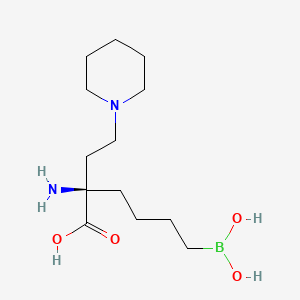

Arginase inhibitor 1

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Arginase 1 Inhibitors

This guide provides a comprehensive overview of the mechanism of action of Arginase 1 (ARG1) inhibitors, detailing the core signaling pathways, experimental methodologies used for their characterization, and quantitative data on key compounds.

Introduction to Arginase 1 and Its Inhibition

Arginase 1 (ARG1) is a manganese-containing metalloenzyme that plays a critical role in the urea cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea.[1][2][3][4] This function is essential for detoxifying ammonia and producing L-ornithine, a precursor for the synthesis of polyamines and proline, which are vital for cell proliferation and collagen production.[1][2][5]

Beyond its metabolic role, ARG1 is a key regulator of the immune system.[3] It is highly expressed by immunosuppressive cells, such as Myeloid-Derived Suppressor Cells (MDSCs) and M2-polarized macrophages, particularly within the tumor microenvironment (TME).[3][6] By depleting the local concentration of L-arginine, ARG1 suppresses T-cell function and proliferation, thereby enabling tumor immune evasion.[1][3] This has positioned ARG1 as a significant therapeutic target in immuno-oncology. Arginase inhibitors are small molecules designed to block the catalytic activity of ARG1, thereby restoring L-arginine levels and bolstering anti-tumor immune responses.[1][7]

Core Mechanism of Action

The primary mechanism of action of ARG1 inhibitors revolves around the competitive landscape of L-arginine metabolism. L-arginine is a common substrate for two key enzymes: Arginase (ARG1) and Nitric Oxide Synthase (NOS).[1][8][9] These enzymes have opposing effects on the immune system.

-

Arginase 1 (ARG1): Converts L-arginine to L-ornithine and urea, leading to L-arginine depletion. This depletion impairs T-cell receptor (TCR) signaling, reduces T-cell proliferation, and promotes an immunosuppressive microenvironment.[1][3]

-

Nitric Oxide Synthase (NOS): Converts L-arginine to L-citrulline and nitric oxide (NO). NO is a critical signaling molecule that promotes the pro-inflammatory and cytotoxic functions of immune cells, including T-cells and macrophages.[1][10]

By blocking ARG1, inhibitors prevent the depletion of L-arginine, effectively redirecting this crucial amino acid towards the NOS pathway.[1][7] The resulting increase in NO production enhances T-cell function, reverses immune suppression, and promotes anti-tumor activity.[1][10]

Signaling Pathways Modulated by Arginase 1 Inhibition

2.1.1. Immune System Modulation

The most profound impact of ARG1 inhibition is the restoration of T-cell-mediated immunity. In the tumor microenvironment, high ARG1 activity creates an "arginine desert," which stalls T-cell proliferation and function. By inhibiting ARG1, the increased availability of L-arginine enhances T-cell function and improves anti-tumor immunity.[1] Furthermore, ARG1 inhibition can impact other signaling pathways involved in tumorigenesis, including MAPK, STAT3, and AKT-mTOR.[10]

2.1.2. Regulation of Cell Proliferation

The product of the ARG1 reaction, L-ornithine, is a direct precursor for polyamines (e.g., putrescine, spermidine, spermine) and proline. Polyamines are essential for cell proliferation and DNA synthesis, while proline is a key component of collagen.[2][6] In cancer, elevated ARG1 activity can fuel tumor growth by providing these necessary building blocks. ARG1 inhibitors can therefore limit cancer cell proliferation by starving them of these essential metabolites.[11]

Quantitative Data on Arginase Inhibitors

The potency of arginase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). This data is crucial for comparing different compounds and guiding drug development efforts.

| Inhibitor | Target(s) | IC₅₀ / Kᵢ (Human ARG1) | IC₅₀ (Human ARG2) | Cellular Activity (IC₅₀) | Reference(s) |

| OATD-02 | ARG1 / ARG2 | Kᵢ = 12.6 nM | - | - | [12] |

| CB-1158 (Numidargistat) | ARG1 | 92 nM | 1000 nM | - | [13] |

| Arginase inhibitor 1 | ARG1 / ARG2 | 223 nM | 509 nM | - | [14] |

| ABH | ARG1 / ARG2 | Kd = 5 nM | Kᵢ = 8.5 nM | - | [11] |

| Numidargistat (INCB1158) | ARG1 (extracellular) | - | - | 32–139 µmol/L | [12] |

Key Experimental Protocols

The characterization of ARG1 inhibitors involves a series of in vitro, cellular, and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ARG1.

Methodology:

-

Enzyme Preparation: Recombinant human ARG1 is expressed and purified.

-

Reaction Setup: The reaction is carried out in an assay buffer (e.g., 100 mmol/L sodium phosphate, 130 mmol/L NaCl, pH 7.4) at 37°C.[12]

-

Incubation: The enzyme is pre-incubated with serial dilutions of the test inhibitor.

-

Reaction Initiation: The reaction is initiated by adding the substrate, L-arginine (e.g., 10 mmol/L), and the cofactor, MnCl₂ (e.g., 200 µmol/L).[12][15]

-

Urea Detection: After a set incubation time (e.g., 1 hour), the reaction is stopped. The amount of urea produced is quantified using a colorimetric method (e.g., with α-isonitrosopropiophenone).[12]

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]

- 3. Cryo-EM structures of inhibitory antibodies complexed with arginase 1 provide insight into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amaticahealth.com [amaticahealth.com]

- 5. Human arginase 1, a Jack of all trades? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 9. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]

Arginase 1 in the Tumor Microenvironment: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Arginase 1 (ARG1) is a cytosolic metalloenzyme that plays a critical role in the urea cycle by catalyzing the hydrolysis of the semi-essential amino acid L-arginine into L-ornithine and urea.[1][2] While its primary function in hepatocytes is to detoxify ammonia, ARG1 has emerged as a pivotal regulator of immune responses, particularly within the complex milieu of the tumor microenvironment (TME).[1][3] In tumors, ARG1 is highly expressed by various immunosuppressive myeloid cells.[4][5] Its enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby creating a powerful mechanism of tumor immune evasion.[6][7] This guide provides an in-depth examination of the role of ARG1 in the TME, detailing its molecular mechanisms, cellular sources, regulatory pathways, and its promise as a therapeutic target in oncology.

Core Mechanism: L-Arginine Depletion and Immune Suppression

The central role of ARG1 in tumor immunobiology stems from its competition with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine. While iNOS utilizes L-arginine to produce nitric oxide (NO), a molecule with pro-inflammatory and anti-tumor properties, ARG1 diverts L-arginine toward the production of L-ornithine and urea.[1][7] This metabolic shift has two major consequences for the anti-tumor immune response.

Impairment of T-Cell Function

L-arginine is indispensable for optimal T-lymphocyte function. Its depletion by ARG1 in the TME leads to profound T-cell dysfunction through several mechanisms:

-

Inhibition of Proliferation: L-arginine deprivation arrests T cells in the G0-G1 phase of the cell cycle, preventing their clonal expansion in response to tumor antigens.[8][9]

-

Downregulation of T-Cell Receptor (TCR) Signaling: The expression of the CD3ζ chain, a critical component for signal transduction through the TCR complex, is impaired in an L-arginine-deficient environment. This blunts the ability of T cells to recognize and respond to cancer cells.[8][10]

-

Reduced Cytokine Production: The capacity of T cells to produce key anti-tumor cytokines, such as interferon-gamma (IFNγ), is significantly reduced upon L-arginine starvation.[9][11]

Promotion of Tumor Growth

The products of the ARG1-catalyzed reaction also directly contribute to tumor progression:

-

Polyamine Synthesis: L-ornithine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell proliferation, differentiation, and survival.[12][13] By providing a steady supply of L-ornithine, ARG1 activity fuels the rapid growth of cancer cells.[4]

-

Collagen Production: L-ornithine can be converted to proline, a key amino acid for collagen synthesis.[2] This process contributes to the desmoplastic reaction and fibrosis often observed in solid tumors, which can create physical barriers to immune cell infiltration and promote metastasis.

The dual effects of L-arginine depletion—suppressing T-cell immunity while providing building blocks for tumor growth—make ARG1 a potent driver of malignancy.

References

- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase: An emerging and promising therapeutic target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]

- 5. Frequent adaptive immune responses against arginase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]

- 7. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Human arginase I: a potential broad-spectrum anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Arginase 1: A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginase 1 (ARG1), a key enzyme in the urea cycle, has emerged as a critical regulator of immune suppression and tumor cell metabolism within the tumor microenvironment (TME). Its elevated activity in various cancers correlates with poor prognosis and resistance to immunotherapy. By depleting the essential amino acid L-arginine, ARG1 impairs T-cell function and promotes an immunosuppressive milieu. Furthermore, the metabolic products of ARG1 activity contribute to cancer cell proliferation and metastasis. Consequently, the inhibition of ARG1 presents a promising therapeutic strategy to reverse immune suppression and impede tumor progression. This technical guide provides a comprehensive overview of ARG1 as a therapeutic target, detailing its role in cancer, the landscape of ARG1 inhibitors, experimental protocols for their evaluation, and the signaling pathways involved.

The Role of Arginase 1 in Cancer

Immune Suppression via L-arginine Depletion

ARG1 is highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME.[1] These cells actively take up L-arginine from the extracellular space and catabolize it via ARG1. L-arginine is essential for T-lymphocyte proliferation and function, including the expression of the T-cell receptor (TCR) CD3ζ chain.[2] Depletion of L-arginine in the TME leads to T-cell cycle arrest and impaired anti-tumor immunity, allowing cancer cells to evade immune surveillance.[2]

Promotion of Tumor Growth and Metastasis

The enzymatic activity of ARG1 produces ornithine and urea. Ornithine is a precursor for the synthesis of polyamines, which are crucial for cell proliferation, differentiation, and survival.[3][4] Cancer cells often exhibit upregulated polyamine metabolism to sustain their rapid growth. By providing a steady supply of ornithine, ARG1 fuels the polyamine synthesis pathway, thereby directly supporting tumor cell proliferation.[3][4]

Arginase 1 Inhibitors: A Therapeutic Approach

The development of small molecule inhibitors targeting ARG1 aims to restore L-arginine levels in the TME, thereby reactivating anti-tumor T-cell responses. Several ARG1 inhibitors are in various stages of preclinical and clinical development.

Quantitative Data on Key Arginase 1 Inhibitors

The following tables summarize the in vitro potency and preclinical efficacy of notable ARG1 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) - Human ARG1 | IC50 (nM) - Human ARG2 | Cellular IC50 (µM) | Reference(s) |

| CB-1158 (INCB001158/Numidargistat) | ARG1/ARG2 | 86 | 296 | 32 - 210 | [5] |

| OATD-02 | ARG1/ARG2 | 20 | 39 | Not explicitly stated, but has intracellular activity | [6] |

| Arginase inhibitor 1 | ARG1/ARG2 | 223 | 509 | 8 | [7] |

| ABH | ARG1 | 1,390 | - | - | [8] |

| NOHA | Arginase | 230,000 | - | - | [6] |

| nor-NOHA | Arginase | 340,000 | - | - | [6] |

Table 1: In Vitro Potency of Selected Arginase Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various inhibitors against human Arginase 1 and Arginase 2, as well as their potency in cellular assays.

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |

| CB-1158 (INCB001158) | CT26 (colorectal), LLC (lung), B16 (melanoma), 4T1 (breast) | 100 mg/kg, BID, p.o. | Significant single-agent activity | Efficacy dependent on CD8+ T cells and NK cells. | [9][10] |

| OATD-02 | CT26 (colorectal) | 50 mg/kg, BID, p.o. | 33% (suboptimal dose) | Superior efficacy in combination with anti-PD-L1 and IDO inhibitor. | [1] |

| OATD-02 | Renca (kidney) | 75 mg/kg, BID, p.o. | 31% (not statistically significant) | Increased plasma L-arginine. | [1] |

| OATD-02 | K562 (leukemia xenograft) | 50 mg/kg, BID, p.o. | Significant inhibition | Demonstrates direct anti-tumor effect in an ARG2-dependent model. | [1] |

| nor-NOHA | CMS-G4 (fibrosarcoma) | 20 mg/kg, every 2 days, peritumoral | Significant tumor growth inhibition | Rescued T-cell dysfunction. | [11] |

Table 2: Preclinical In Vivo Efficacy of Arginase 1 Inhibitors. This table summarizes the anti-tumor activity of ARG1 inhibitors in various murine cancer models, including the dosing regimen and observed tumor growth inhibition.

| Trial Identifier | Inhibitor | Phase | Cancer Types | Key Findings | Reference(s) |

| NCT02903914 | INCB001158 (CB-1158) | I/II | Advanced/Metastatic Solid Tumors | Generally well-tolerated. Limited single-agent activity. Combination with pembrolizumab showed an ORR of 19.2% in anti-PD-1/PD-L1-naïve HNSCC. | [3][12] |

| NCT03314935 | INCB001158 (CB-1158) | I/II | Advanced Biliary Tract Cancer | Combination with gemcitabine/cisplatin was tolerable with modest clinical activity (ORR 24%). | [4][13][14] |

Table 3: Clinical Trial Data for Arginase 1 Inhibitors. This table provides a summary of key clinical trials evaluating ARG1 inhibitors in cancer patients, including the trial phase, cancer types studied, and reported outcomes.

Experimental Protocols

Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available kits and is used to measure arginase activity in biological samples.[7][9]

Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is quantified colorimetrically.

Materials:

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Sample lysates (cells or tissues)

-

L-arginine solution (substrate)

-

Urea standard solution

-

Colorimetric reagent for urea detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold Arginase Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration of the lysate.

-

Standard Curve Preparation: Prepare a series of urea standards of known concentrations in Arginase Assay Buffer.

-

Reaction Setup: In a 96-well plate, add sample lysates and urea standards to respective wells.

-

Enzyme Reaction: Initiate the reaction by adding the L-arginine substrate solution to all wells except the blank. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the reaction and add the urea detection reagent to all wells. Incubate at room temperature for the recommended time to allow for color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 430-570 nm) using a microplate reader.

-

Calculation: Calculate the urea concentration in the samples by comparing their absorbance to the urea standard curve. Arginase activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of urea per minute.

In Vitro Arginase Inhibitor Screening Assay

This protocol outlines a method for screening potential ARG1 inhibitors.[8][12]

Principle: The ability of a test compound to inhibit the enzymatic activity of purified arginase is measured.

Materials:

-

Purified recombinant human Arginase 1

-

Arginase Assay Buffer

-

L-arginine solution

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., ABH)

-

Urea detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor.

-

Reaction Setup: In a 96-well plate, add the purified Arginase 1 enzyme to each well.

-

Inhibitor Incubation: Add the diluted test compounds, positive control, or vehicle control (e.g., DMSO) to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Enzyme Reaction: Initiate the reaction by adding the L-arginine substrate. Incubate at 37°C for a defined period.

-

Detection and Measurement: Stop the reaction and measure the amount of urea produced as described in the arginase activity assay protocol.

-

IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ARG1 inhibitor in vivo.[15][16][17][18]

Principle: The effect of an ARG1 inhibitor on the growth of subcutaneously implanted tumors in immunocompetent mice is assessed.

Materials:

-

Syngeneic tumor cell line (e.g., CT26, B16-F10)

-

Immunocompetent mice (e.g., BALB/c, C57BL/6)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

ARG1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal handling and surgical equipment

Procedure:

-

Cell Culture and Preparation: Culture the tumor cells to the logarithmic growth phase. Harvest, wash, and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the ARG1 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Signaling Pathways and Experimental Workflows

Arginase 1-Mediated Immune Suppression Pathway

Caption: ARG1 in MDSCs depletes L-arginine, impairing T-cell function.

Arginase 1 and Polyamine Synthesis Pathway in Cancer Cells

Caption: ARG1 fuels polyamine synthesis, promoting tumor growth.

Preclinical Development Workflow for an Arginase 1 Inhibitor

Caption: Workflow for preclinical development of an ARG1 inhibitor.

Conclusion

Arginase 1 stands as a compelling and validated therapeutic target in oncology. Its dual role in orchestrating immune suppression and fueling cancer cell metabolism makes it a linchpin in the tumor microenvironment. The development of potent and selective ARG1 inhibitors has shown promise in preclinical models, and early clinical data suggests a manageable safety profile and potential for combination therapies, particularly with immune checkpoint inhibitors. Further research is warranted to optimize the therapeutic application of ARG1 inhibitors, identify predictive biomarkers for patient selection, and explore novel combination strategies to fully exploit the potential of targeting arginine metabolism in cancer therapy. This guide provides a foundational resource for researchers and drug developers dedicated to advancing this promising area of oncology.

References

- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. ascopubs.org [ascopubs.org]

- 4. DSpace [christie.openrepository.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment [frontiersin.org]

- 11. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 13. A Phase 1/2 Study of the Safety and Efficacy of the Arginase Inhibitor INCB001158 plus Chemotherapy in Patients with Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]

- 14. ascopubs.org [ascopubs.org]

- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 17. yeasenbio.com [yeasenbio.com]

- 18. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Arginase 1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel Arginase 1 (ARG1) inhibitors. Arginase 1, a key enzyme in the urea cycle, has emerged as a significant therapeutic target in immuno-oncology and cardiovascular diseases due to its role in regulating L-arginine bioavailability. This document details the current landscape of ARG1 inhibitors, experimental protocols for their evaluation, and the underlying biological pathways.

Introduction to Arginase 1 as a Therapeutic Target

Arginase 1 (ARG1) is a manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In normal physiology, this is the final step of the urea cycle in the liver.[1] However, in various pathological conditions, the upregulation of ARG1 can lead to the depletion of L-arginine, a substrate it shares with nitric oxide synthase (NOS). This competition for L-arginine is central to the role of ARG1 in disease.

In the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of ARG1.[2][3] This depletes L-arginine, which is essential for T-cell proliferation and activation, thereby suppressing the anti-tumor immune response.[3] Consequently, inhibiting ARG1 is a promising strategy to enhance cancer immunotherapy.[3]

In the context of cardiovascular disease, increased ARG1 activity in endothelial cells leads to reduced nitric oxide (NO) production by endothelial NOS (eNOS).[4][5] The resulting endothelial dysfunction is a key factor in the pathogenesis of hypertension, atherosclerosis, and ischemia-reperfusion injury.[4][5] ARG1 inhibitors can restore NO bioavailability and improve vascular function.[4]

Classes and Potency of Novel Arginase 1 Inhibitors

The development of ARG1 inhibitors has evolved through several generations, with a focus on improving potency, selectivity, and pharmacokinetic properties. The primary classes of inhibitors include boronic acid derivatives, α,α-disubstituted amino acids, and various heterocyclic compounds. Below is a summary of representative novel ARG1 inhibitors with their reported inhibitory concentrations (IC50).

| Inhibitor Name/Code | Class | hARG1 IC50 (nM) | hARG2 IC50 (nM) | Assay Type | Reference |

| Boronic Acid Derivatives | |||||

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | α,α-disubstituted amino acid | 223 | 509 | Enzymatic | [6][7] |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | α,α-disubstituted amino acid | 200 | 290 | Enzymatic | [1] |

| OATD-02 | Boronic acid derivative | 17-20 | 34-48 | Enzymatic | [1][8] |

| CB-1158 (Numidargistat) | Boronic acid derivative | 69 | 335 | Enzymatic | [8] |

| Natural and Other Compounds | |||||

| L-homoarginine | α-amino acid derivative | 8,140,000 | 2,520,000 | L-ornithine formation | [1] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | L-arginine analog | 230,000 (µM) | 340,000 (µM) | [14C]-urea assay | [9] |

| Piceatannol | Natural polyphenol | 12,100 (µM) | - | Colorimetric | [10] |

| Chlorogenic acid | Natural polyphenol | 10,600 (µM) | - | Colorimetric | [10] |

Experimental Protocols

Arginase 1 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature for the quantification of arginase activity in biological samples.[10][11][12]

Materials:

-

Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

L-arginine solution (substrate)

-

MnCl2 solution

-

Urea standard solution

-

Reagent A and Reagent B (for urea detection, often proprietary components of kits)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 430-450 nm

Procedure:

-

Sample Preparation:

-

For tissues or cells, homogenize in ice-cold Arginase Assay Buffer.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

-

For plasma or serum samples containing high urea content, pre-treat with a 10 kDa molecular weight cut-off filter to remove endogenous urea.[11]

-

-

Assay Reaction:

-

Prepare a 5x Substrate Buffer by mixing the L-arginine solution with the MnCl2 solution according to the kit instructions.

-

Add 40 µL of sample to two wells of a 96-well plate (one for the sample measurement and one for the sample blank).

-

Add 10 µL of the 5x Substrate Buffer to the sample well. Do not add to the blank well at this stage.

-

Incubate the plate at 37°C for 2 hours.

-

-

Urea Determination:

-

Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.

-

Add 200 µL of the Urea Reagent to all wells (including standards, samples, and blanks). This stops the arginase reaction.

-

Add 10 µL of the 5x Substrate Buffer to the sample blank wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Measurement:

-

Measure the optical density (OD) at 430-450 nm using a microplate reader.

-

Calculate the arginase activity based on the urea standard curve, after subtracting the blank readings.

-

Synthesis of a Novel Arginase 1 Inhibitor: (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid

The following is a summarized, multi-step synthesis protocol for a potent α,α-disubstituted amino acid-based ARG1 inhibitor.[13]

Step 1: Synthesis of (3R,5R,6S)-tert-Butyl 2-Oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate

-

A solution of (2S,3R)-tert-butyl-6-oxo-2,3-diphenylmorpholine-4-carboxylate and 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF and HMPA is cooled to -78 °C.

-

Sodium bis(trimethylsilyl)amide is added dropwise over 60 minutes. The reaction is stirred for an additional 2 hours at -78 °C before quenching with saturated aqueous ammonium chloride.

-

The product is extracted with ethyl acetate, and the organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Subsequent Transformations

-

The intermediate from Step 1 undergoes a series of transformations including reductive amination to introduce the piperidin-1-yl)ethyl side chain.

-

This is followed by deprotection steps to remove the protecting groups from the amino acid and boronic acid moieties.

-

The final product is purified, often through crystallization or chromatography, to yield (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid.

Key Signaling Pathways and Discovery Workflow

Arginase 1 Signaling in Myeloid-Derived Suppressor Cells (MDSCs)

In the tumor microenvironment, various cytokines induce the expression and activity of ARG1 in MDSCs, leading to L-arginine depletion and subsequent T-cell suppression.

References

- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue-specific up-regulation of arginase I and II induced by p38 MAPK mediates endothelial dysfunction in type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5 Strategies to Improve Workflow Efficiency in Drug Discovery [genemod.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative species increase arginase activity in endothelial cells through the RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Discovery Workflow - What is it? [vipergen.com]

Arginase 1 Inhibitors: A Technical Guide for Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic depletion of L-arginine in the tumor microenvironment (TME) by the enzyme Arginase 1 (ARG1) represents a significant mechanism of immune evasion by cancer cells. ARG1, highly expressed by myeloid-derived suppressor cells (MDSCs), depletes the essential amino acid L-arginine, which is critical for T-cell proliferation and function. This targeted nutrient deprivation leads to T-cell receptor (TCR) signaling defects, cell cycle arrest, and an overall immunosuppressive milieu, thereby facilitating tumor growth and metastasis. The inhibition of ARG1 has emerged as a promising therapeutic strategy in immuno-oncology to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the role of ARG1 in cancer immunology, the mechanism of action of ARG1 inhibitors, preclinical and clinical data on leading drug candidates, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

The Role of Arginase 1 in the Tumor Microenvironment

Arginase 1 is a key metabolic enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In the context of cancer, its heightened activity within the TME is a hallmark of immune suppression. MDSCs are a primary source of ARG1, and their accumulation in tumors is associated with poor prognosis.

The depletion of L-arginine by ARG1 has a dual effect that benefits the tumor. Firstly, it impairs the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, which are crucial for anti-tumor immunity. L-arginine is essential for T-cell proliferation, differentiation, and the expression of the CD3ζ chain of the T-cell receptor complex.[2] Its scarcity leads to T-cell anergy and apoptosis.

Secondly, the product of L-arginine hydrolysis, L-ornithine, is a precursor for the synthesis of polyamines, which are essential for tumor cell proliferation and growth.[3] Thus, ARG1 activity not only suppresses the immune system but also directly fuels cancer progression.

Mechanism of Action of Arginase 1 Inhibitors

ARG1 inhibitors are small molecules designed to competitively bind to the active site of the arginase enzyme, thereby blocking its catalytic activity. By inhibiting ARG1, these compounds aim to restore the local concentration of L-arginine in the TME. The increased availability of L-arginine is expected to:

-

Enhance T-cell function: Restore T-cell proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.[4]

-

Promote an inflammatory TME: Shift the immune landscape from an immunosuppressive to a pro-inflammatory state, characterized by an increase in tumor-infiltrating CD8+ T cells and NK cells.[2][5]

-

Synergize with other immunotherapies: The restoration of T-cell function can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other cancer therapies.[6]

Arginase 1 Signaling Pathway in Myeloid-Derived Suppressor Cells

The expression and activity of ARG1 in MDSCs are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing effective therapeutic strategies.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual arginase inhibitor OATD-02 cleared to enter clinic for solid tumors | BioWorld [bioworld.com]

- 4. Arginase-1 is neither constitutively expressed in nor required for myeloid-derived suppressor cell (MDSC)-mediated inhibition of T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Arginase 1 in Myeloid Cells: A Technical Guide for Researchers

Abstract

Arginase 1 (ARG1) is a critical enzyme in the urea cycle that has emerged as a key regulator of myeloid cell function and, consequently, the broader immune landscape. Predominantly expressed in the cytosol of various myeloid lineages, including macrophages, myeloid-derived suppressor cells (MDSCs), and neutrophils, ARG1 catalyzes the hydrolysis of L-arginine to ornithine and urea. This seemingly simple metabolic function has profound implications for T-cell mediated immunity, inflammation, and the pathogenesis of numerous diseases, including cancer, infectious diseases, and neuroinflammation. By depleting the local microenvironment of L-arginine, an amino acid essential for T-cell proliferation and function, ARG1-expressing myeloid cells create a potent immunosuppressive shield. Furthermore, the products of arginine metabolism downstream of ARG1 contribute to tissue repair and fibrosis. This technical guide provides an in-depth exploration of the biological functions of ARG1 in myeloid cells, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Myeloid cells are a cornerstone of the innate and adaptive immune systems, exhibiting remarkable plasticity to orchestrate both pro-inflammatory and anti-inflammatory responses. A pivotal mechanism governing this functional dichotomy is the metabolic reprogramming of these cells, with L-arginine metabolism standing out as a central regulatory hub. Two key enzymes compete for L-arginine: inducible nitric oxide synthase (iNOS), which produces pro-inflammatory nitric oxide (NO), and Arginase 1, which directs arginine toward the production of ornithine and urea, promoting anti-inflammatory and tissue-reparative functions.

This guide focuses on the multifaceted roles of ARG1 in various myeloid cell populations, including:

-

Macrophages: Primarily in alternatively activated (M2) macrophages, where ARG1 is a hallmark of their immunosuppressive and wound-healing phenotype.

-

Myeloid-Derived Suppressor Cells (MDSCs): In both granulocytic (G-MDSC) and monocytic (M-MDSC) subsets, ARG1 is a major effector molecule for T-cell suppression in the tumor microenvironment and other pathological conditions.

-

Neutrophils: In humans, neutrophils constitutively express ARG1, which can be released to suppress T-cell function.[1]

-

Dendritic Cells (DCs): Under certain conditions, DCs can express ARG1, leading to impaired T-cell activation and the promotion of regulatory T cells.

Understanding the intricate functions of ARG1 in these cells is paramount for developing novel therapeutic strategies that can modulate immune responses in a variety of diseases.

Biological Functions of Arginase 1 in Myeloid Cells

The expression and activity of ARG1 in myeloid cells have far-reaching consequences on the immune system and disease progression.

Immune Suppression

The primary mechanism by which ARG1-expressing myeloid cells suppress immune responses is through the depletion of L-arginine in the microenvironment.[2] L-arginine is a semi-essential amino acid critical for T-lymphocyte function, including proliferation, cytokine production, and the expression of the T-cell receptor (TCR) CD3ζ chain.[3] By reducing the availability of L-arginine, ARG1 effectively starves T-cells, leading to:

-

Impaired T-cell proliferation: T-cells arrested in the G0-G1 phase of the cell cycle.

-

Reduced cytokine production: Decreased secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

-

Downregulation of the TCR complex: Specifically, a reduction in the expression of the CD3ζ chain, which is crucial for T-cell signaling.

This immunosuppressive activity is a hallmark of MDSCs and M2-polarized macrophages in the tumor microenvironment, where it contributes significantly to tumor immune evasion.[4]

Inflammation and Wound Healing

The products of the ARG1-catalyzed reaction, ornithine and urea, are not merely metabolic byproducts. Ornithine is a precursor for the synthesis of polyamines and proline.

-

Polyamines (e.g., putrescine, spermidine, and spermine): These molecules are essential for cell proliferation and differentiation, contributing to tissue repair and regeneration.

-

Proline: An essential amino acid for the production of collagen, a major component of the extracellular matrix, which is vital for wound healing and tissue remodeling.[5]

Therefore, ARG1 activity in macrophages at sites of injury or inflammation plays a crucial role in the resolution of inflammation and the subsequent tissue repair processes. However, excessive ARG1 activity can lead to pathological fibrosis.

Role in Disease

The dysregulation of ARG1 expression and activity in myeloid cells is implicated in a wide range of diseases:

-

Cancer: High ARG1 activity in tumor-associated macrophages (TAMs) and MDSCs is associated with poor prognosis in various cancers by suppressing anti-tumor T-cell responses.[4][6]

-

Infectious Diseases: During certain parasitic and bacterial infections, ARG1-expressing macrophages can either contribute to pathogen persistence by suppressing protective Th1 responses or aid in tissue repair.[7][8] In the context of viral infections, ARG1 can inhibit antiviral T-cell responses, potentially leading to chronic infections.[6]

-

Neuroinflammation: In neurodegenerative diseases like Alzheimer's, ARG1 expression in microglia and infiltrating myeloid cells can have both protective and detrimental effects, influencing neuroinflammation and amyloid-β pathology.[9][10]

-

Autoimmune Diseases: In conditions like rheumatoid arthritis, ARG1 expression in myeloid cells can be dysregulated, contributing to the inflammatory environment.[11]

Quantitative Data on Arginase 1 in Myeloid Cells

The following tables summarize key quantitative data related to ARG1 expression and function in myeloid cells.

| Parameter | Myeloid Cell Type | Condition | Value | Reference |

| ARG1 Expression (mRNA) | Murine Macrophages | IL-4 Stimulation | Significant increase | [4] |

| Murine Neutrophils | Tumor Microenvironment | Significantly increased | [4] | |

| ARG1 Expression (% positive cells) | Human Myeloid-Derived Suppressor Cells (in cancer patients) | Peripheral Blood | Varies (can be significantly elevated) | [12] |

| Murine Tumor-Associated Macrophages | MC38 Tumors | 27% ± 4% | [13] | |

| Arginase Activity | Human Polymorphonuclear Neutrophils | In vitro culture (24h) | 949 ± 165 mU/mg protein | [2] |

| Human Polymorphonuclear Neutrophils | In vitro culture (48h) | 1,321 ± 477 mU/mg protein | [2] | |

| Human Polymorphonuclear Neutrophils | In vitro culture (72h) | 1,596 ± 919 mU/mg protein | [2] | |

| Effect on T-cell Proliferation | Human T-cells | Co-culture with ARG1+ PMNs | Complete suppression | [2] |

| Murine Alloreactive T-cells | Co-culture with IL-4 treated MSCs | Significant suppression | [14] | |

| Effect on IFN-γ Secretion | Murine Splenocytes | Co-culture with IL-4/IL-10/PGE2 treated macrophages | ~80% reduction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ARG1 in myeloid cells.

Arginase Activity Assay (Colorimetric)

This protocol is adapted from several sources and provides a reliable method for measuring arginase activity in cell lysates.[13][15][16]

Materials:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.

-

10x Arginase Activation Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MnCl₂.

-

Substrate Buffer: 0.5 M L-arginine (pH 9.7).

-

Acid Solution: H₂SO₄/H₃PO₄/H₂O (1:3:7 v/v/v).

-

9% α-isonitrosopropiophenone (in 100% ethanol).

-

Urea Standard (e.g., 1 mM).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

Lyse 1 x 10⁶ cells in 100 µl of ice-cold Lysis Buffer.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Enzyme Activation:

-

In a new tube, mix 25 µl of cell lysate with 25 µl of 10x Arginase Activation Buffer.

-

Incubate at 55°C for 10 minutes to activate the arginase.

-

-

Arginine Hydrolysis:

-

Add 50 µl of pre-warmed (37°C) Substrate Buffer to each sample.

-

Incubate at 37°C for 60-120 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 400 µl of the Acid Solution.

-

Add 25 µl of 9% α-isonitrosopropiophenone.

-

Incubate at 100°C for 45 minutes.

-

-

Measurement:

-

Cool the plate in the dark for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Prepare a standard curve using the Urea Standard.

-

Calculate the amount of urea produced in each sample from the standard curve. One unit of arginase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.

-

Intracellular Flow Cytometry for Arginase 1

This protocol allows for the detection of ARG1 protein expression within individual myeloid cells.[17][18]

Materials:

-

Phosphate-Buffered Saline (PBS).

-

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% sodium azide.

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% saponin or 0.5% Triton X-100 in FACS Buffer).

-

Fluorochrome-conjugated primary antibody against ARG1.

-

Fluorochrome-conjugated antibodies against myeloid cell surface markers (e.g., CD11b, Ly6G, F4/80).

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of your myeloid cells of interest (e.g., from bone marrow, spleen, or tumor tissue).

-

Wash the cells with PBS and resuspend in FACS Buffer.

-

-

Surface Staining:

-

Incubate the cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS Buffer.

-

-

Fixation:

-

Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash the cells twice with FACS Buffer.

-

-

Permeabilization and Intracellular Staining:

-

Resuspend the fixed cells in Permeabilization Buffer.

-

Add the fluorochrome-conjugated anti-ARG1 antibody and incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization Buffer.

-

-

Data Acquisition:

-

Resuspend the cells in FACS Buffer.

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the myeloid cell population of interest based on surface marker expression.

-

Analyze the expression of ARG1 within the gated population.

-

Isolation of Myeloid-Derived Suppressor Cells (MDSCs)

This protocol describes a general workflow for isolating MDSCs from murine spleens or tumors.[19][20][21][22]

Materials:

-

RPMI-1640 medium.

-

Collagenase D (1 mg/ml).

-

DNase I (20 U/ml).

-

Ficoll-Paque or Lymphoprep.

-

Red Blood Cell (RBC) Lysis Buffer.

-

MDSC Isolation Kit (magnetic bead-based, e.g., from Miltenyi Biotec) or antibodies for fluorescence-activated cell sorting (FACS).

-

Magnetic separator or flow cytometer.

Procedure:

-

Tissue Processing:

-

Harvest spleens or tumors and place them in cold RPMI-1640.

-

Mechanically dissociate the tissue and/or digest with Collagenase D and DNase I for 30-60 minutes at 37°C.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Leukocyte Enrichment:

-

Layer the cell suspension over Ficoll-Paque and centrifuge to separate leukocytes from red blood cells and debris.

-

Alternatively, lyse red blood cells using RBC Lysis Buffer.

-

-

MDSC Isolation:

-

Magnetic-Activated Cell Sorting (MACS):

-

Follow the manufacturer's protocol for the MDSC Isolation Kit. This typically involves negative selection to deplete T-cells, B-cells, and other non-myeloid cells, followed by positive selection for MDSC markers like Gr-1 (Ly6G/Ly6C) or specific isolation of monocytic and granulocytic subsets.

-

-

Fluorescence-Activated Cell Sorting (FACS):

-

Stain the enriched leukocytes with fluorochrome-conjugated antibodies against CD11b, Ly6G, and Ly6C.

-

Sort the cells based on the desired MDSC phenotype (e.g., CD11b⁺Ly6G⁺Ly6Cˡᵒʷ for G-MDSCs and CD11b⁺Ly6G⁻Ly6Cʰⁱ for M-MDSCs).

-

-

-

Purity Assessment:

-

Assess the purity of the isolated MDSCs by flow cytometry.

-

Signaling Pathways and Visualizations

The expression of ARG1 in myeloid cells is tightly regulated by a complex network of signaling pathways, primarily induced by Th2 cytokines.

IL-4/IL-13 Signaling Pathway for ARG1 Induction

The canonical pathway for ARG1 induction in macrophages is through the Th2 cytokines IL-4 and IL-13.

Caption: IL-4/IL-13 signaling pathway leading to Arginase 1 expression.

This pathway involves the binding of IL-4 or IL-13 to their respective receptors, leading to the activation of Janus kinases (JAKs) which in turn phosphorylate Signal Transducer and Activator of Transcription 6 (STAT6).[3][23] Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to a specific response element in the ARG1 gene promoter.[23][24] The transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ) also plays a crucial role, binding to a nearby site and synergizing with STAT6 to drive high levels of ARG1 transcription.[24][25][26]

Arginase 1-Mediated T-Cell Suppression Workflow

The following diagram illustrates the workflow of how ARG1-expressing myeloid cells suppress T-cell function.

Caption: Workflow of Arginase 1-mediated T-cell suppression.

Conclusion

Arginase 1 in myeloid cells is a pivotal regulator of immune responses with profound implications for health and disease. Its ability to deplete L-arginine and produce metabolites for tissue repair places it at the crossroads of immunosuppression and wound healing. The detailed understanding of its biological functions, the signaling pathways governing its expression, and the standardized protocols for its study are essential for the scientific community. This technical guide provides a solid foundation for researchers aiming to unravel the complexities of ARG1 biology and to develop novel therapeutic strategies targeting this critical metabolic checkpoint in immunity. Future research should continue to explore the nuanced roles of ARG1 in different myeloid cell subsets and in the context of various diseases to unlock its full therapeutic potential.

References

- 1. Arginase-1 specific CD8+ T cells react toward malignant and regulatory myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. IO Biotech Presents Promising Pre-Clinical Data for Next-Generation T-Win Vaccine Candidates at SITC 2025 [quiverquant.com]

- 7. Macrophage arginase-1 controls bacterial growth and pathology in hypoxic tuberculosis granulomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - STAT6/Arg1 promotes microglia/macrophage efferocytosis and inflammation resolution in stroke mice [insight.jci.org]

- 9. Functions of Arginase Isoforms in Macrophage Inflammatory Responses: Impact on Cardiovascular Diseases and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL-4-induced arginase 1 suppresses alloreactive T cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Arginase‐1+ bone marrow myeloid cells are reduced in myeloproliferative neoplasms and correlate with clinical phenotype, fibrosis, and molecular driver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. Arginase activity assay. [bio-protocol.org]

- 17. Protocol for analyzing arginase I expression in tumor-associated myeloid-derived suppressor cells from murine colon cancer using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arginase 1: A novel macrophage marker for flow cytometry - Behind the Bench [thermofisher.com]

- 19. Isolation of human and mouse myeloid-derived suppressor cells for metabolic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Myeloid-Derived Suppressor Cells Isolation [bio-protocol.org]

- 21. Deciphering myeloid-derived suppressor cells: isolation and markers in humans, mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isolation of myeloid-derived suppressor cells subsets from spleens of orthotopic liver cancer-bearing mice by fluorescent-activated and magnetic-activated cell sorting: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Induction of arginase I transcription by IL-4 requires a composite DNA response element for STAT6 and C/EBPbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Macrophage arginase regulation by CCAAT/enhancer-binding protein beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Deacetylation of C/EBPβ is required for IL-4-induced arginase-1 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginase 1 Inhibitors and L-arginine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine is a semi-essential amino acid that serves as a critical substrate for multiple, often competing, metabolic pathways essential for cellular health, proliferation, and immune function. The enzyme Arginase 1 (ARG1) stands at a key regulatory node, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. In various pathological states, notably cancer, cardiovascular diseases, and inflammatory disorders, the upregulation of ARG1 activity leads to localized depletion of L-arginine. This depletion has profound consequences, including the suppression of T-cell-mediated anti-tumor immunity and endothelial dysfunction. Consequently, the pharmacological inhibition of ARG1 has emerged as a promising therapeutic strategy to restore L-arginine levels, thereby reactivating immune responses and ameliorating disease pathology. This technical guide provides an in-depth overview of L-arginine metabolism, the function of ARG1, the mechanism of ARG1 inhibitors, and the experimental protocols used to evaluate their efficacy.

The Core of L-arginine Metabolism

L-arginine metabolism is a complex network of enzymatic pathways that produce a variety of bioactive molecules crucial for physiological homeostasis. The fate of L-arginine is primarily determined by the relative activities of two key competing enzyme families: Arginases (ARG) and Nitric Oxide Synthases (NOS).

-

The Arginase Pathway (Urea Cycle): Arginase 1, a cytosolic enzyme highly expressed in the liver, is the final enzyme in the urea cycle. It hydrolyzes L-arginine into L-ornithine and urea, a critical process for detoxifying ammonia in the body.[1] L-ornithine is not a terminal product; it serves as a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine), which are essential for cell proliferation and growth, and proline, which is vital for collagen production.[1]

-

The Nitric Oxide Synthase (NOS) Pathway: The three isoforms of NOS (eNOS, nNOS, and iNOS) catalyze the conversion of L-arginine to nitric oxide (NO) and L-citrulline. NO is a potent signaling molecule involved in vasodilation, neurotransmission, and immune responses, including pathogen killing by macrophages.[2]

-

Other Pathways: L-arginine is also a precursor for the synthesis of creatine (via arginine:glycine amidinotransferase), an essential molecule for energy storage in muscle and brain tissue, and agmatine.[3]

The competition between ARG1 and NOS for their common substrate, L-arginine, is a critical regulatory mechanism. Upregulation of ARG1 can shunt L-arginine away from the NOS pathway, leading to reduced NO production.[2][4]

Caption: Core L-arginine metabolic pathways.

Arginase 1 in Disease: A Focus on Immuno-Oncology

While essential for normal physiology, dysregulated ARG1 activity is a hallmark of several diseases. In the context of cancer, ARG1 is a key driver of immune suppression within the tumor microenvironment (TME).[5]

Tumors recruit and activate immunosuppressive myeloid cells, including Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs).[6] These cells express and release high levels of ARG1, leading to the rapid depletion of L-arginine in the TME.[2][6] This L-arginine scarcity cripples the anti-tumor immune response through several mechanisms:

-

T-Cell Dysfunction: T-cells require L-arginine for proliferation and effector function. L-arginine deprivation downregulates the expression of the CD3ζ chain, a critical component of the T-cell receptor (TCR) complex, thereby impairing T-cell activation and proliferation.[7]

-

Promotion of Tumor Growth: The L-ornithine produced by ARG1 fuels the synthesis of polyamines, which are potent promoters of cancer cell proliferation.[1]

This ARG1-mediated metabolic checkpoint allows tumors to evade immune surveillance and promotes their growth, making ARG1 an attractive target for cancer immunotherapy.[5]

Arginase 1 Inhibitors: Mechanism of Action

ARG1 inhibitors are small molecules designed to block the catalytic activity of the arginase enzyme. By inhibiting ARG1, these compounds aim to reverse the immunosuppressive effects of L-arginine depletion within the TME.

The primary mechanism of action involves competitive inhibition of the enzyme, which increases the local bioavailability of L-arginine.[2] This restoration of L-arginine levels is expected to:

-

Restore T-Cell Function: With sufficient L-arginine, T-cells can regain their proliferative capacity and effector functions, enhancing their ability to recognize and kill cancer cells.[8]

-

Enhance NO Production: By making more L-arginine available to NOS, ARG1 inhibitors can promote the production of NO, which can have direct cytotoxic effects on tumor cells and modulate the immune response.[2]

-

Reduce Tumor Cell Proliferation: Limiting the production of L-ornithine curtails the synthesis of polyamines, thereby slowing cancer cell growth.

This mechanism provides a strong rationale for using ARG1 inhibitors in combination with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to achieve a more robust and durable anti-tumor response.[8]

Caption: Mechanism of Arginase 1 inhibition in the TME.

Quantitative Data Presentation

The development of potent and selective ARG1 inhibitors is an active area of research. The table below summarizes the inhibitory activity (IC₅₀) of several key compounds against the human ARG1 and ARG2 isoforms. Lower IC₅₀ values indicate greater potency.

| Inhibitor Compound | Target(s) | IC₅₀ (nM) - Human ARG1 | IC₅₀ (nM) - Human ARG2 | Reference(s) |

| Numidargistat (CB-1158) | ARG1 > ARG2 | 86 | 296 | [3] |

| OATD-02 | ARG1 / ARG2 (Dual) | 17 | 34 | [9] |

| Arginase inhibitor 1 | ARG1 / ARG2 | 223 | 509 | [7][10] |

| ABH | ARG1 | 800 | 1450 | [11] |

| nor-NOHA | ARG1 / ARG2 | Not specified | Not specified | [6] |

| BEC | ARG2 | Not specified | Kᵢ = 310 | [6] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant).

Experimental Protocols

Evaluating the efficacy of ARG1 inhibitors requires a series of robust in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Arginase Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of arginase by measuring the amount of urea produced from the hydrolysis of L-arginine.

Principle: Arginase converts L-arginine to urea and L-ornithine. The urea produced is then hydrolyzed to generate a product that reacts with a colorimetric probe, which can be measured spectrophotometrically at OD 570 nm. The color intensity is directly proportional to the arginase activity in the sample.[12]

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes to pellet debris and collect the supernatant. For plasma/serum samples, urea may need to be removed using a 10 kDa molecular weight cut-off filter.[12]

-

Enzyme Activation (if required): Pre-incubate the lysate with a Mn²⁺ solution (e.g., 10 mM MnCl₂) for 10 minutes at 37°C to ensure the presence of the essential cofactor for maximal arginase activity.

-

Inhibitor Incubation: Add varying concentrations of the ARG1 inhibitor to the activated lysate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Arginase Reaction: Initiate the reaction by adding an L-arginine substrate buffer (e.g., 0.5 M, pH 9.7) to each well. Incubate for 1-2 hours at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄/H₃PO₄/H₂O).

-

Color Development: Add a urea reagent containing α-isonitrosopropiophenone (ISPF) or a similar chromogen. Heat the plate at 95-100°C for 30-60 minutes.

-

Measurement: Cool the plate to room temperature. Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculation: Determine arginase activity by comparing the absorbance of the samples to a urea standard curve. Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.

T-Cell Proliferation Assay (Co-culture)

This assay assesses the ability of an ARG1 inhibitor to restore T-cell proliferation that is suppressed by arginase-producing myeloid cells.

Principle: Arginase-secreting cells (e.g., MDSCs, neutrophils) are co-cultured with T-cells. In the absence of an inhibitor, the myeloid cells deplete L-arginine, suppressing T-cell proliferation upon stimulation. An effective ARG1 inhibitor will prevent L-arginine depletion and restore the T-cells' ability to proliferate. Proliferation is often measured by the dilution of a fluorescent dye like CFSE or by the incorporation of [³H]thymidine.[13][14]

Methodology:

-

Cell Isolation: Isolate human or murine T-cells (e.g., CD3⁺, CD4⁺, or CD8⁺) and arginase-producing myeloid cells (e.g., granulocytes, PMNs, or bone marrow-derived MDSCs) using standard methods like density gradient centrifugation or magnetic-activated cell sorting (MACS).

-

T-Cell Labeling (CFSE Method): Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's protocol.

-

Co-culture Setup:

-

Plate the myeloid cells in a 96-well plate.

-

Add the ARG1 inhibitor at various concentrations.

-

Add the CFSE-labeled T-cells at a specific myeloid:T-cell ratio (e.g., 1:1 or 2:1).

-

Include control wells: T-cells alone (positive control) and unstimulated T-cells (negative control).

-

-

T-Cell Stimulation: Add a stimulant, such as anti-CD3/CD28-coated beads or Phytohemagglutinin (PHA), to induce T-cell activation and proliferation.[13]

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Analysis (Flow Cytometry):

-

Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).

-

Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Analyze the percentage of divided cells or the proliferation index in the presence versus absence of the inhibitor.

-

In Vivo Efficacy Study (Syngeneic Mouse Model)

This experiment evaluates the anti-tumor efficacy of an ARG1 inhibitor, alone or in combination with other therapies, in an immunocompetent mouse model.

Principle: A syngeneic tumor cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma) is implanted into a mouse strain with a compatible genetic background (e.g., BALB/c, C57BL/6). This allows for the study of the interaction between the growing tumor, the host immune system, and the therapeutic agent.[3]

Caption: Workflow for an in vivo syngeneic mouse study.

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

-

Randomization and Treatment: Once tumors are palpable or reach a specific size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=10-15 per group):

-

Group 1: Vehicle control (e.g., water by oral gavage, p.o.).

-

Group 2: ARG1 inhibitor (e.g., CB-1158 at 100 mg/kg, p.o., twice daily).[3]

-

Group 3: Combination agent (e.g., anti-PD-1 antibody, intraperitoneally, i.p.).

-

Group 4: ARG1 inhibitor + Combination agent.

-

-

Monitoring: Measure tumor dimensions with digital calipers three times per week and calculate tumor volume (e.g., Volume = (Length × Width²)/2). Monitor animal body weight and overall health.

-

Endpoint and Tissue Harvest: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study.[3] Collect tumors, spleens, and blood for downstream analysis.

-

Pharmacodynamic & Efficacy Analysis:

-

Efficacy: Plot mean tumor volume over time for each group to determine tumor growth inhibition (TGI). Analyze survival curves.

-

Immune Analysis: Prepare single-cell suspensions from tumors and spleens. Use flow cytometry to quantify immune cell populations (e.g., CD8⁺ T-cells, regulatory T-cells, MDSCs).

-

Metabolite Analysis: Measure L-arginine concentrations in plasma and tumor interstitial fluid using LC-MS/MS to confirm the pharmacodynamic effect of the inhibitor.

-

Clinical Development and Future Perspectives

The translation of ARG1 inhibitors from preclinical models to clinical trials is underway. The first-in-human study of an ARG1 inhibitor, INCB001158 (Numidargistat), demonstrated that the drug was generally well-tolerated and showed clear pharmacodynamic activity, indicated by a dose-dependent increase in plasma arginine levels. However, as a monotherapy and in combination with pembrolizumab, it showed limited anti-tumor efficacy.[15]

These initial findings highlight the complexity of targeting amino acid metabolism in cancer. Challenges remain, including potential compensatory mechanisms (such as the upregulation of ARG2) and the multifaceted role of L-arginine in cancer biology.[5][15]

Future research will likely focus on:

-

Developing dual ARG1/ARG2 inhibitors or isoform-selective inhibitors for specific indications.

-

Identifying predictive biomarkers to select patient populations most likely to respond.

-

Exploring rational combination strategies with other immunotherapies, targeted therapies, and radiotherapies to overcome resistance and enhance clinical benefit.

References

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]

- 5. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemietek.com [chemietek.com]

- 9. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of Arginase 1 with Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Arginase 1, a key metalloenzyme in the urea cycle, has emerged as a significant therapeutic target for a spectrum of diseases, including cancer, cardiovascular disorders, and infectious diseases. Its role in modulating L-arginine bioavailability, a substrate crucial for both nitric oxide synthesis and immune cell function, places it at a critical juncture in cellular metabolism and signaling. The development of potent and selective Arginase 1 inhibitors hinges on a deep understanding of its three-dimensional structure and the molecular interactions that govern inhibitor binding. This technical guide provides an in-depth overview of the crystal structure of Arginase 1 in complex with various inhibitors, detailing the experimental methodologies and presenting key quantitative data to facilitate further research and drug discovery efforts.

Quantitative Analysis of Arginase 1-Inhibitor Complexes

The following tables summarize the crystallographic and binding affinity data for several notable Arginase 1-inhibitor complexes, providing a comparative view of their structural and functional characteristics.

| PDB ID | Inhibitor | Organism | Resolution (Å) | R-Value Free | Reference |

| 2AEB | 2(S)-amino-6-boronohexanoic acid (ABH) | Homo sapiens | 1.29 | 0.152 | [1] |

| 1WVA | S-(2-boronoethyl)-L-cysteine (BEC) | Homo sapiens | 1.94 | Not Reported | [2] |

| 7K4H | Compound 04 (a bicyclic proline derivative) | Homo sapiens | 1.65 | 0.235 | [3] |

| 7KLM | Compound 24a (a proline derivative) | Homo sapiens | 2.27 | 0.256 | [4] |

| 4HWW | Compound 9 | Homo sapiens | 1.30 | Not Reported | [5] |

Table 1: Crystallographic Data of Human Arginase 1-Inhibitor Complexes. This table presents key crystallographic parameters for several human Arginase 1 structures in complex with different inhibitors, as deposited in the Protein Data Bank (PDB).

| Inhibitor | Kd (nM) | Ki (nM) | IC50 (nM) | Assay Conditions (pH) | Reference |

| 2(S)-amino-6-boronohexanoic acid (ABH) | 5 | - | 22 | 8.5 / 9.5 | [2][6] |

| S-(2-boronoethyl)-L-cysteine (BEC) | 270 | - | - | 8.5 | [2] |

| CB-1158 | - | - | Favorable at 7.4 | 7.4 | [6] |

| OATD-02 | - | 12.6 | - | Not Specified | [7] |

| nor-NOHA | - | - | - | Not Specified | [6] |

Table 2: Binding Affinities of Inhibitors to Human Arginase 1. This table summarizes the dissociation constants (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) for various inhibitors of human Arginase 1.

Experimental Protocols

A thorough understanding of the methodologies employed to determine the crystal structure and inhibitory activity of Arginase 1 is crucial for reproducing and building upon existing research.

Protein Expression and Purification of Human Arginase 1

Recombinant human Arginase 1 is typically expressed in Escherichia coli expression systems, such as the BL21 strain.[3][4] The protein is often expressed with a tag (e.g., a His-tag) to facilitate purification.[6] A typical purification protocol involves the following steps:

-

Cell Lysis: Harvested bacterial cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged Arginase 1 binds to the column, while other proteins are washed away.

-

Elution: The bound protein is eluted from the column using a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed to achieve a homogenous protein sample.

-

Manganese Activation: Arginase 1 is a manganese-dependent enzyme.[2] Therefore, the purified protein is typically incubated with a solution of MnCl2 to ensure the active site is properly loaded with the essential metal cofactors.

Crystallization of Arginase 1-Inhibitor Complexes

The crystallization of Arginase 1 in complex with an inhibitor is a critical step in determining its three-dimensional structure. The sitting drop vapor diffusion method is commonly used.[2]

-

Complex Formation: The purified and manganese-activated Arginase 1 is incubated with a molar excess of the inhibitor to ensure complete binding.

-

Crystallization Screening: The protein-inhibitor complex solution is mixed with a variety of crystallization screen solutions containing different precipitants (e.g., polyethylene glycol), buffers, and salts.

-

Vapor Diffusion: Small drops of this mixture are equilibrated against a larger reservoir of the screen solution. Water slowly evaporates from the drop, increasing the concentration of the protein-inhibitor complex and precipitant, which can lead to the formation of crystals.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the components to grow larger, well-diffracting crystals. For instance, rod-like crystals of the human arginase I–ABH complex appeared in approximately 2–3 days.[2]